

m-PEG4-NHS ester versus MAL-PEG4-NHS ester for bioconjugation

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Compound of Interest

Compound Name: *m*-PEG4-NHS ester

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A Comprehensive Guide to Bioconjugation: **m-PEG4-NHS Ester** vs. MAL-PEG4-NHS Ester

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate chemical linker is a critical determinant of experimental success. This guide provides an objective comparison between two commonly used PEGylated linkers: **m-PEG4-NHS ester**, a monofunctional reagent for PEGylation, and MAL-PEG4-NHS ester, a heterobifunctional crosslinker. This comparison, supported by experimental data and detailed protocols, will assist in choosing the optimal linker for specific bioconjugation needs.

Introduction to the Linkers

m-PEG4-NHS ester is a PEG linker containing a methoxy (m) group at one terminus and a reactive N-hydroxysuccinimide (NHS) ester at the other. The NHS ester selectively reacts with primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond. The primary application of this linker is to attach a polyethylene glycol (PEG) chain to a biomolecule, a process known as PEGylation, which can enhance solubility, stability, and reduce immunogenicity.

MAL-PEG4-NHS ester is a heterobifunctional crosslinker featuring a maleimide (MAL) group at one end and an NHS ester at the other, separated by a PEG4 spacer. This linker is designed to covalently connect two different molecules: one bearing a primary amine and the other a thiol (sulfhydryl) group. The NHS ester reacts with the amine, while the maleimide group reacts with the thiol, typically found on cysteine residues, to form a stable thioether bond. This makes it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs).

Chemical Reactivity and Specificity

The choice between these two linkers fundamentally depends on the desired conjugation strategy.

- **m-PEG4-NHS Ester:** Targets primary amines for the covalent attachment of a PEG chain. The reaction is a nucleophilic acyl substitution.
- **MAL-PEG4-NHS Ester:** Facilitates the conjugation of an amine-containing molecule to a thiol-containing molecule in a two-step process.

The reaction conditions, particularly pH, are crucial for achieving high efficiency and specificity with both linkers.

Quantitative Comparison of Reaction Parameters

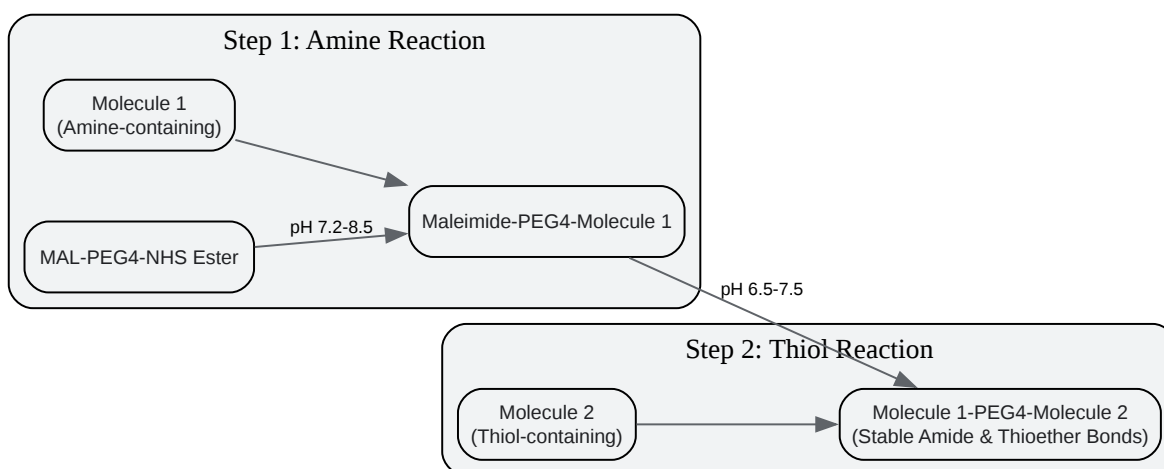
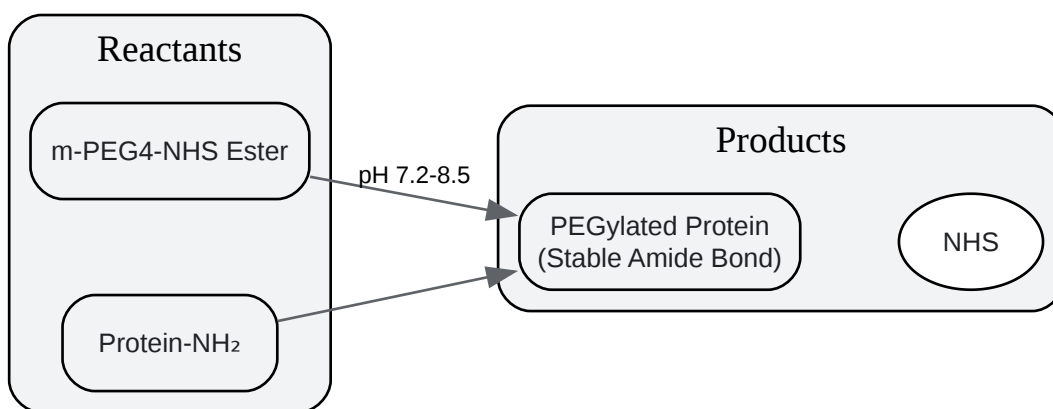
The following table summarizes key quantitative data for the reactive moieties of each linker. It is important to note that reaction efficiencies and rates are influenced by various factors including buffer composition, temperature, and the specific properties of the biomolecules being conjugated.

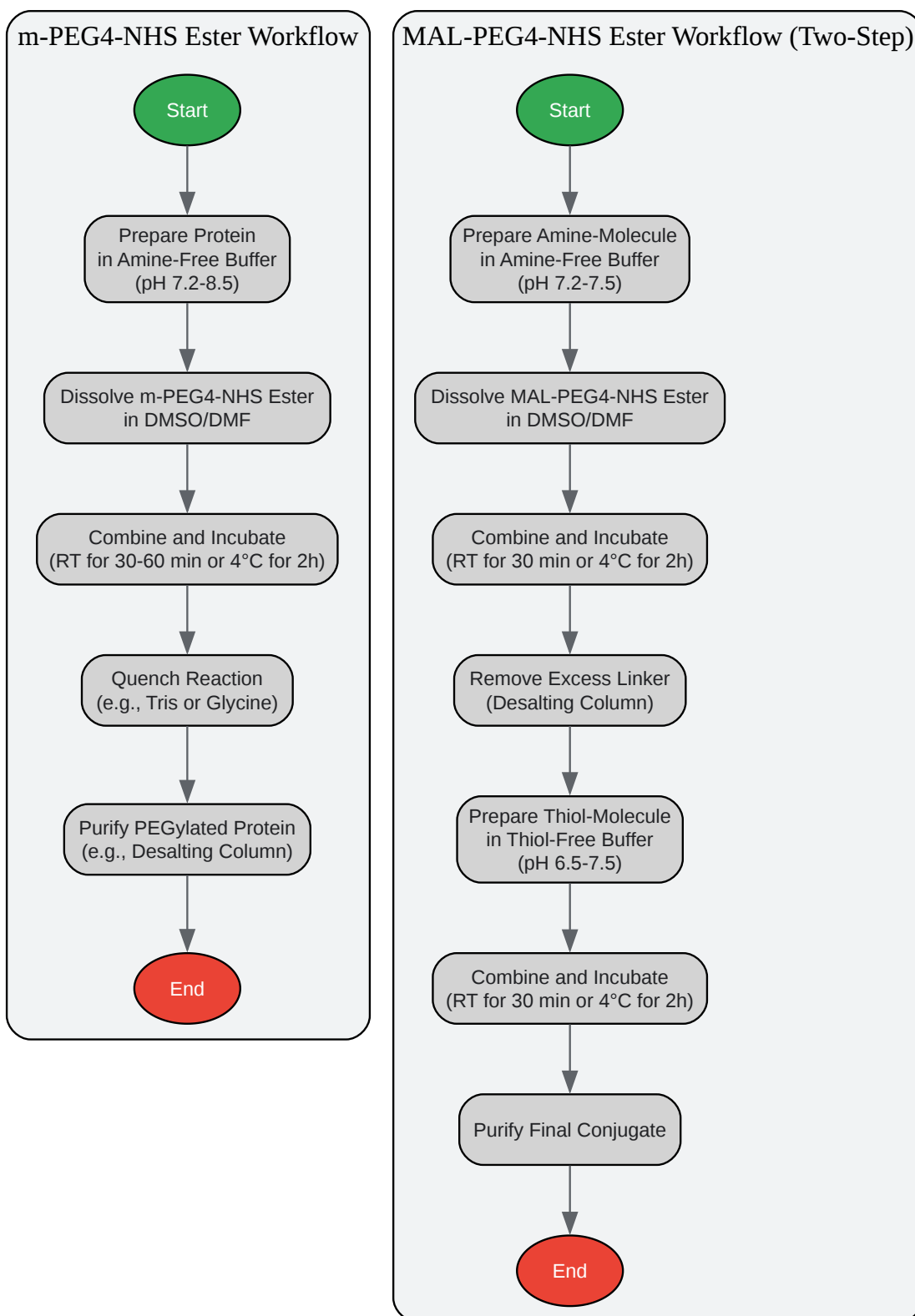
Parameter	NHS Ester (for m-PEG4-NHS & MAL-PEG4-NHS)	Maleimide (for MAL-PEG4-NHS)
Target Functional Group	Primary Amine (-NH ₂)	Thiol/Sulfhydryl (-SH)
Optimal pH Range	7.2 - 8.5[1]	6.5 - 7.5[2][3]
Resulting Bond	Amide	Thioether
Bond Stability	Highly Stable[4][5]	Stable, but susceptible to retro-Michael reaction (thiol exchange) in vivo
Reaction Kinetics	Half-life of hydrolysis for NHS esters is 4-5 hours at pH 7.0 and 0°C, and decreases to 10 minutes at pH 8.6 and 4°C.	The reaction of maleimide with thiols is approximately 1,000 times faster than with amines at pH 7.0. The half-reaction time for N-ethylmaleimide with cysteine at pH 7 and 1 mM concentration is estimated to be 0.7 seconds.
Common Side Reactions	Hydrolysis of the NHS ester, which increases with pH.	Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring at higher pH.

Reaction Mechanisms and Workflows

The following diagrams illustrate the reaction pathways and a typical experimental workflow for each linker.

m-PEG4-NHS Ester Reaction Pathway





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